![molecular formula C30H50O4 B579401 (3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one CAS No. 18524-62-4](/img/structure/B579401.png)
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxolane rings and the cyclopenta[a]naphthalen-7-one core. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopenta[a]naphthalen-7-one core can be reduced to form an alcohol.
Substitution: The oxolane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one: shares similarities with other complex organic molecules that have multiple chiral centers and fused ring systems.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties
Properties
CAS No. |
18524-62-4 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.726 |
IUPAC Name |
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C30H50O4/c1-25(2)19-11-15-28(6)20(27(19,5)16-12-22(25)31)9-10-21(28)29(7)17-14-24(34-29)30(8)18-13-23(33-30)26(3,4)32/h19-21,23-24,32H,9-18H2,1-8H3/t19-,20+,21+,23?,24+,27-,28+,29-,30-/m0/s1 |
InChI Key |
IGBRCPFPYSIPQQ-LRZBMHKOSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC3C4(CCC(O4)C5(CCC(O5)C(C)(C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,15R,17S,18S)-10-hydroxy-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4(9),5,7-tetraene-1-carboxylate](/img/structure/B579318.png)

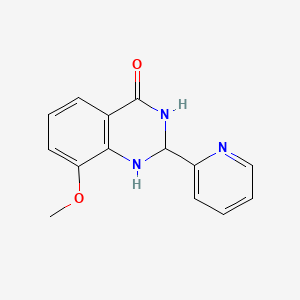
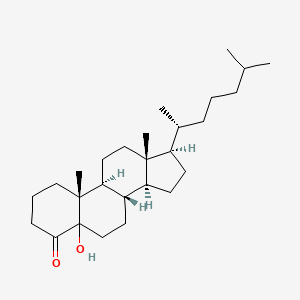
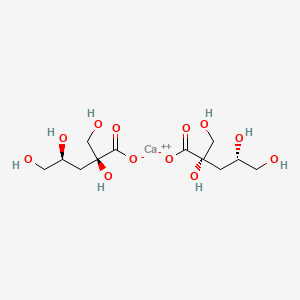
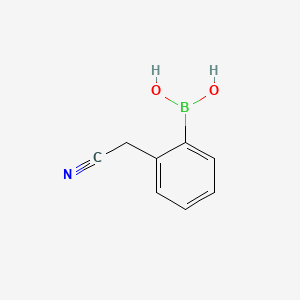
![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
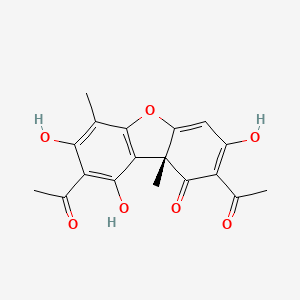
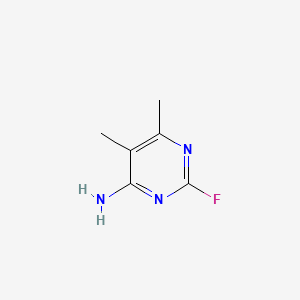

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
![1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene](/img/structure/B579339.png)
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)
